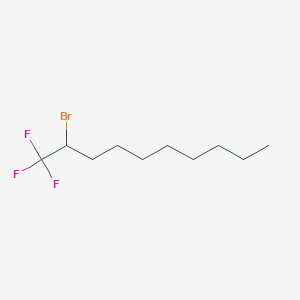

2-Bromo-1,1,1-trifluoro-decane

Description

Significance of Halogenated Compounds in Modern Synthetic Chemistry

Organohalogen compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). orgsyn.org Their importance in modern synthetic chemistry cannot be overstated. The introduction of a halogen atom into an organic framework serves as a crucial functional group transformation, enabling a wide array of subsequent chemical reactions. chemicalbook.com Halogenated compounds are pivotal intermediates in the synthesis of numerous products, including pharmaceuticals, agrochemicals, polymers, and dyes. chemicalbook.comchemicalbook.com

The carbon-halogen bond's polarity and reactivity are key to its synthetic utility. orgsyn.org This bond can be cleaved under various conditions, allowing for the introduction of other functional groups through nucleophilic substitution or elimination reactions. nist.gov Furthermore, organohalides are essential precursors for the formation of organometallic reagents, such as Grignard and organolithium reagents, which are fundamental tools for carbon-carbon bond formation. nist.gov

Unique Characteristics and Research Opportunities of Trifluoromethylated and Brominated Alkanes

The incorporation of fluorine into organic molecules imparts unique and often desirable properties. The trifluoromethyl (-CF3) group, in particular, is of significant interest. Due to the high electronegativity of fluorine atoms, the -CF3 group is strongly electron-withdrawing, which can significantly alter the electronic properties, acidity, and reactivity of a molecule. chemicalbook.com Compounds containing this group often exhibit enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making them highly valuable in drug discovery and development. nih.gov The trifluoromethyl group is a prominent feature in many pharmaceuticals and agrochemicals. nih.gov The pursuit of efficient and selective methods for introducing the -CF3 group into organic molecules remains an active and important area of research. nist.govrsc.org

Brominated alkanes also offer distinct research opportunities. The carbon-bromine bond is weaker than the carbon-chlorine and carbon-fluorine bonds, making it more reactive and a better leaving group in nucleophilic substitution reactions. chemeo.com This reactivity makes bromoalkanes versatile building blocks in organic synthesis. chemeo.com Radical bromination of alkanes can be a highly selective process, often favoring the substitution of tertiary or secondary hydrogens, which allows for the targeted functionalization of otherwise unreactive hydrocarbon chains. oakwoodchemical.com

Structural Context of 2-Bromo-1,1,1-trifluoro-decane within Complex Chemical Synthesis

This compound (CAS Number: 1349717-60-7) is a molecule that combines the features of both trifluoromethylated and brominated alkanes. chemicalbook.com Its structure consists of a ten-carbon alkane chain (decane) substituted at the C2 position with a bromine atom and at the C1 position with a trifluoromethyl group. This specific arrangement suggests its potential as a specialized building block in complex chemical synthesis.

The trifluoromethyl group at one end of the long alkyl chain can confer properties such as increased stability and lipophilicity to a target molecule. The bromine atom at the adjacent position provides a reactive handle for a variety of chemical transformations. This includes nucleophilic substitutions to introduce other functional groups, or elimination reactions to form unsaturated compounds. The long decane (B31447) chain itself provides a significant nonpolar segment, which could be useful in applications requiring specific solubility or interfacial properties. The synthesis and reactivity of such a molecule would be of interest for creating complex structures with tailored properties, potentially for use in materials science or as intermediates for biologically active compounds.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in published literature. However, some basic properties have been identified.

Table 1: Identified Properties of this compound

| Property | Value | Source |

| CAS Number | 1349717-60-7 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₈BrF₃ | chemicalbook.com |

| Molecular Weight | 275.15 g/mol | chemicalbook.com |

To provide context, the properties of a shorter-chain analogue, 2-Bromo-1,1,1-trifluoroethane, are presented below. These values can offer an indication of the influence of the bromo and trifluoromethyl groups on an alkyl chain.

Table 2: Physicochemical Properties of 2-Bromo-1,1,1-trifluoroethane

| Property | Value | Source |

| CAS Number | 421-06-7 | nih.gov |

| Molecular Formula | C₂H₂BrF₃ | nih.gov |

| Molecular Weight | 162.94 g/mol | nih.gov |

| Boiling Point | 26 °C | |

| Density | 1.788 g/mL at 25 °C |

Spectroscopic data for this compound is not readily found in scientific databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the protons on the decane chain, with the proton at the C2 position likely showing a distinct chemical shift and coupling pattern due to the adjacent bromine and trifluoromethyl group. |

| ¹³C NMR | Resonances for the ten carbon atoms of the decane chain, with the C1 and C2 carbons significantly shifted due to the electron-withdrawing effects of the fluorine and bromine atoms. |

| ¹⁹F NMR | A characteristic signal for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Absorption bands for C-H stretching and bending, and characteristic absorptions for the C-F and C-Br bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of bromine and the trifluoromethyl group. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18BrF3 |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

2-bromo-1,1,1-trifluorodecane |

InChI |

InChI=1S/C10H18BrF3/c1-2-3-4-5-6-7-8-9(11)10(12,13)14/h9H,2-8H2,1H3 |

InChI Key |

XYSXKYRVEZBHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(F)(F)F)Br |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 2 Bromo 1,1,1 Trifluoro Decane

Reactivity at the Bromine Center

The primary site of reactivity for 2-bromo-1,1,1-trifluoro-decane is the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, and the carbon to which it is attached is electrophilic, making it susceptible to attack by nucleophiles and bases.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Nucleophilic substitution is a fundamental reaction for alkyl halides. However, for this compound, both SN1 and SN2 pathways face significant hurdles.

SN2 Mechanism: This single-step, bimolecular reaction involves a backside attack by a nucleophile on the carbon atom bearing the bromine. In this compound, the secondary carbon is sterically hindered by the long alkyl chain on one side and the bulky trifluoromethyl group on the other. This steric hindrance impedes the approach of the nucleophile, making the SN2 pathway less favorable compared to less substituted alkyl halides. chemguide.co.ukdoubtnut.com

SN1 Mechanism: This two-step, unimolecular reaction proceeds through a carbocation intermediate. The stability of this intermediate is paramount. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This group would be located adjacent to the potential carbocation center, severely destabilizing it through a strong negative inductive effect. Consequently, the formation of the secondary carbocation required for an SN1 reaction is highly unfavorable.

SN2' Mechanism: This pathway involves nucleophilic attack at an adjacent double bond, which is not present in the parent molecule, making this mechanism irrelevant for its direct substitution reactions.

Given these factors, this compound is expected to be relatively unreactive towards standard nucleophilic substitution conditions. Strong nucleophiles under forcing conditions might lead to some SN2 product, but competing elimination reactions are likely to dominate. msu.edu

| Mechanism | Favorable Factors | Unfavorable Factors for this compound | Predicted Outcome |

|---|---|---|---|

| SN1 | Stable carbocation intermediate, weak nucleophile, polar protic solvent. | Highly destabilized secondary carbocation due to adjacent electron-withdrawing CF3 group. | Highly Unlikely |

| SN2 | Unhindered substrate, strong nucleophile, polar aprotic solvent. | Steric hindrance from the secondary carbon, bulky CF3 group, and decane (B31447) chain. | Possible but slow; likely outcompeted by elimination. |

Elimination Reactions (E1, E2, E1cb) and Olefin Formation

Elimination reactions, which form alkenes, are often in competition with substitution and are expected to be a major pathway for this compound, especially in the presence of a base. lumenlearning.com

E2 Mechanism: This concerted, bimolecular reaction requires a strong base to abstract a proton while the leaving group departs simultaneously. msu.edu For this substrate, there are two types of β-hydrogens that can be removed:

The hydrogen on C1, adjacent to the trifluoromethyl group.

The hydrogens on C3 of the decane chain.

The acidity of the C1-hydrogen is significantly increased by the strong electron-withdrawing effect of the CF3 group. siue.edu Therefore, a base is more likely to abstract this proton. Removal of the C1-H would lead to the formation of 1,1,1-trifluoro-dec-1-ene . Removal of a C3-H would lead to 1,1,1-trifluoro-dec-2-ene . According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. msu.edu However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. msu.eduksu.edu.sa Given the enhanced acidity of the C1-H, the Hofmann-type product might be more favored than for typical alkyl bromides even with smaller bases.

E1 Mechanism: This unimolecular pathway proceeds through the same destabilized carbocation intermediate as the SN1 reaction. Therefore, the E1 mechanism is considered highly unlikely. lumenlearning.com

E1cb Mechanism: The Elimination, Unimolecular, Conjugate Base (E1cb) mechanism is a possibility due to the acidic proton at the C1 position. siue.edu This two-step mechanism involves the formation of a carbanion intermediate, which then expels the leaving group. The presence of the CF3 group can stabilize the negative charge on the adjacent carbon, making this pathway plausible under specific conditions (strong base, poor leaving group). siue.edu

| Product Name | Structure | Formation Pathway | Governing Rule |

|---|---|---|---|

| 1,1,1-trifluoro-dec-1-ene | CF3-CH=CH-(CH2)6CH3 | E2 (Hofmann-like) or E1cb | Hofmann's Rule / Acidity Driven |

| 1,1,1-trifluoro-dec-2-ene | CF3-CH2-CH=CH-(CH2)5CH3 | E2 | Zaitsev's Rule |

Radical Reactions Involving the C-Br Bond

The C-Br bond can undergo homolytic cleavage when exposed to radical initiators (like AIBN) or UV light, generating a secondary alkyl radical. youtube.comucr.edu

CF₃-CH(Br)-(CH₂)₇CH₃ → CF₃-CH•-(CH₂)₇CH₃ + Br•

This carbon-centered radical is a reactive intermediate that can participate in various propagation steps. libretexts.orglibretexts.org For instance, in the presence of a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), the bromine atom can be replaced by a hydrogen atom in a radical dehalogenation reaction, yielding 1,1,1-trifluoro-decane. libretexts.org This radical intermediate could also participate in C-C bond-forming reactions by adding to alkenes or alkynes. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

While more challenging than with aryl or vinyl halides, secondary alkyl bromides can participate in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Coupling with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium or nickel catalyst could potentially form a new C-C bond at the C2 position.

Heck Coupling: This reaction typically involves the coupling of an alkyl halide with an alkene. However, β-hydride elimination is a significant competing side reaction with saturated alkyl halides like this one, often leading to low yields of the desired cross-coupled product.

Sonogashira Coupling: The coupling of the alkyl bromide with a terminal alkyne, catalyzed by palladium and copper, could be used to introduce an alkynyl group.

For all these reactions, specialized ligands and reaction conditions are often necessary to promote the desired cross-coupling and suppress side reactions like β-hydride elimination. mit.edunih.gov

Transformations Involving the Trifluoromethyl Group

Reactivity of the Trifluoromethyl Group under Extreme Conditions

The trifluoromethyl (CF₃) group is known for its exceptional stability. rsc.org The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group generally inert to most chemical reagents and conditions. mdpi.comrsc.org

However, under extreme conditions, transformations can be induced. For example, high-energy processes like photolysis or reactions with highly reactive species (e.g., certain low-valent metal complexes) could potentially lead to C-F bond activation or defluorination reactions. rsc.org Some studies on other trifluoromethylated compounds have shown that under specific photolytic conditions, the CF₃ group can be involved in degradation pathways. acs.org For this compound, such transformations are not expected under typical laboratory conditions and would require highly specialized and energetic methods.

Influence of the Trifluoromethyl Group on Neighboring Carbon Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the C1 position profoundly influences the reactivity of the adjacent C2 carbon, which is bonded to the bromine atom. This influence is primarily exerted through a strong negative inductive effect (-I effect), which has several significant consequences for the molecule's reactivity profile.

The electron-withdrawing nature of the CF₃ group polarizes the C1-C2 bond, which in turn increases the partial positive charge on the C2 carbon. This heightened electrophilicity at the C2 position makes it more susceptible to attack by nucleophiles. Consequently, this compound is expected to be more reactive towards nucleophilic substitution reactions (Sₙ2 and Sₙ1) compared to its non-fluorinated analog, 2-bromodecane.

In Sₙ2 reactions, the increased electrophilicity of the C2 carbon facilitates the backside attack by a nucleophile, leading to a faster reaction rate. For Sₙ1 reactions, while the CF₃ group would destabilize an adjacent carbocation, the secondary nature of the C2 carbon allows for the potential formation of a carbocation intermediate, which could then be attacked by a nucleophile.

Furthermore, the trifluoromethyl group also influences the acidity of the proton at the C2 position. The strong inductive effect of the three fluorine atoms helps to stabilize the conjugate base that would be formed upon deprotonation. This increased acidity can play a role in elimination reactions (E2), where a strong base is used to remove a proton and the bromide leaving group to form an alkene. The regioselectivity of such elimination reactions is also influenced by the CF₃ group, with a tendency to favor the formation of the more substituted alkene (Zaitsev's rule), although the steric bulk of the base can also play a role.

The table below summarizes the expected influence of the trifluoromethyl group on the reactivity of the C2 position.

| Reaction Type | Influence of Trifluoromethyl Group | Expected Outcome |

| Nucleophilic Substitution (Sₙ2) | Increases the electrophilicity of the C2 carbon. | Enhanced reaction rate compared to 2-bromodecane. |

| Nucleophilic Substitution (Sₙ1) | Destabilizes the C2 carbocation, but the secondary nature allows for its formation. | Possible under appropriate conditions, but may be slower than for non-fluorinated analogs. |

| Elimination (E2) | Increases the acidity of the C2 proton, stabilizing the transition state. | Favored in the presence of a strong, non-nucleophilic base. |

Functionalization of the Decane Chain

The long aliphatic chain of this compound offers multiple sites for functionalization, allowing for the introduction of new chemical moieties and the synthesis of a diverse range of derivatives.

The decane chain is susceptible to selective oxidation and reduction reactions, which can be directed to specific positions under controlled conditions.

Selective Oxidation:

The C-H bonds of the decane chain can be selectively oxidized to introduce hydroxyl, carbonyl, or carboxylic acid functionalities. This can be achieved using a variety of catalytic systems, often involving transition metal complexes. For instance, iron and manganese porphyrin complexes are known to catalyze the hydroxylation of alkanes at specific positions. mdpi.com The selectivity of these reactions is often governed by a combination of electronic and steric factors, with a preference for oxidation at the positions most remote from the deactivating influence of the trifluoromethyl group. Enzymatic systems, such as alkane monooxygenases, can also be employed for the highly selective terminal oxidation of long-chain alkanes to primary alcohols. nih.gov

Selective Reduction:

The primary focus of reduction reactions on this compound would be the carbon-bromine bond. This can be achieved using various reducing agents, such as metal hydrides (e.g., sodium borohydride (B1222165) in the presence of a catalyst) or through catalytic hydrogenation. The selective reduction of the C-Br bond without affecting the trifluoromethyl group is generally feasible due to the high strength of the C-F bonds.

The following table provides examples of potential selective oxidation and reduction reactions.

| Reaction Type | Reagents/Catalysts | Potential Product(s) |

| Selective C-H Hydroxylation | Iron or Manganese porphyrin complexes, H₂O₂ | Hydroxylated decane derivatives |

| Terminal C-H Oxidation | Alkane monooxygenase | 10-Hydroxy-2-bromo-1,1,1-trifluoro-decane |

| Reduction of C-Br bond | NaBH₄/Catalyst or H₂/Pd | 1,1,1-Trifluoro-decane |

The terminal methyl group (C10) and the internal methylene (B1212753) groups (C3-C9) of the decane chain can be functionalized through various derivatization reactions.

Terminal Position (C10):

The terminal methyl group is a prime target for selective functionalization. Free-radical halogenation, for example, can introduce a halogen at the terminal position, which can then be further transformed into other functional groups. chegg.com

Internal Positions (C3-C9):

The internal methylene groups can also be functionalized, although achieving high regioselectivity can be more challenging. Metal-catalyzed C-H activation and functionalization reactions offer a powerful tool for the direct introduction of various functional groups at these positions.

The table below outlines some potential derivatization strategies.

| Position | Reaction Type | Reagents | Potential Functional Group Introduced |

| Terminal (C10) | Free-radical bromination | N-Bromosuccinimide (NBS), light | -Br |

| Internal (C3-C9) | C-H Amination | Metal catalyst, amine source | -NH₂ |

| Internal (C3-C9) | C-H Borylation | Iridium catalyst, borane (B79455) reagent | -B(OR)₂ |

Cyclization and Rearrangement Reactions

Under specific reaction conditions, this compound and its derivatives can undergo cyclization and rearrangement reactions to form cyclic and isomeric products.

Cyclization Reactions:

Intramolecular cyclization can be induced if a suitable nucleophilic group is present on the decane chain. For example, if a hydroxyl or amino group is introduced at a distal position (e.g., C6 or C7), it can undergo an intramolecular Sₙ2 reaction with the C2 carbon, displacing the bromide and forming a cyclic ether or amine. Radical-mediated cyclizations are also possible, where a radical generated on the decane chain can add to an internal double bond, if present.

Rearrangement Reactions:

Carbocation rearrangements are a possibility in reactions that proceed through an Sₙ1 or E1 mechanism. If a carbocation is formed at the C2 position, a hydride shift from an adjacent carbon (C3) could lead to the formation of a more stable secondary carbocation. Similarly, an alkyl shift could occur under certain circumstances. These rearrangements would result in the formation of isomeric products with a rearranged carbon skeleton. lumenlearning.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The following table summarizes potential cyclization and rearrangement scenarios.

| Reaction Type | Conditions/Initiator | Potential Outcome |

| Intramolecular Nucleophilic Substitution | Presence of a distal nucleophile (e.g., -OH, -NH₂) | Formation of a cyclic ether or amine |

| Radical Cyclization | Radical initiator, presence of an internal double bond | Formation of a cyclic alkane derivative |

| Carbocation Rearrangement (Hydride Shift) | Sₙ1/E1 conditions | Formation of a rearranged bromoalkane or alkene |

| Carbocation Rearrangement (Alkyl Shift) | Sₙ1/E1 conditions, specific substitution pattern | Formation of a rearranged bromoalkane or alkene with a different carbon skeleton |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of C-Br and C-CF3 Bond Formation

The synthesis of 2-Bromo-1,1,1-trifluoro-decane can be envisioned through two primary bond formations: the introduction of the bromine atom at the C2 position and the construction of the C-CF3 bond.

C-Br Bond Formation: The C-Br bond at the secondary carbon (C2) is typically formed via a free-radical halogenation mechanism. libretexts.orgwikipedia.org This process is initiated by the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•), usually promoted by UV light or heat. libretexts.orgchegg.com

The mechanism proceeds through a chain reaction:

Initiation: Br₂ → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from the C2 position of 1,1,1-trifluorodecane (B3392402), forming a secondary alkyl radical. This step is highly selective for the C2 position due to the stability of the resulting secondary radical, which is further influenced by the electron-withdrawing trifluoromethyl group.

CH₃(CH₂)₇CH₂CF₃ + Br• → CH₃(CH₂)₇C•HCF₃ + HBr

CH₃(CH₂)₇C•HCF₃ + Br₂ → CH₃(CH₂)₇CH(Br)CF₃ + Br•

Termination: The reaction concludes when radicals combine. libretexts.org

Br• + Br• → Br₂

CH₃(CH₂)₇C•HCF₃ + Br• → CH₃(CH₂)₇CH(Br)CF₃

The high selectivity of bromination over chlorination is a key feature, as bromine radicals are less reactive and therefore more selective in abstracting the most weakly bound hydrogen atom. pearson.com

C-CF₃ Bond Formation: The formation of the C(sp³)-CF₃ bond is a significant challenge in organofluorine chemistry. rsc.org Transition-metal-catalyzed cross-coupling reactions are a primary method for this transformation. A plausible pathway involves the coupling of a decane (B31447) derivative with a trifluoromethylating agent.

For instance, a palladium-catalyzed trifluoromethylation of an organometallic decane reagent could proceed as follows:

Oxidative Addition: A Pd(0) complex reacts with a trifluoromethyl source, such as CF₃I or another "CF₃+" equivalent, to form a Pd(II)-CF₃ intermediate.

Transmetalation: The organometallic decane substrate (e.g., a decyl boronic acid derivative) transfers the decyl group to the palladium center.

Reductive Elimination: The decyl group and the CF₃ group couple and are eliminated from the palladium center, forming the C-CF₃ bond and regenerating the Pd(0) catalyst. nih.gov

Alternative mechanisms, such as a borane-catalyzed "fluoride-rebound" pathway, have also been reported for C(sp³)-CF₃ bond formation, involving steps like fluoride (B91410) abstraction and migratory insertion. rsc.org

Understanding Stereochemical Outcomes in Asymmetric Syntheses

When the bromine atom is introduced at the C2 position of 1,1,1-trifluorodecane, a stereocenter is created. Controlling the stereochemical outcome to produce a single enantiomer is a key objective of asymmetric synthesis.

Achieving stereocontrol in the synthesis of chiral molecules like this compound typically relies on several strategies:

Chiral Catalysts: Employing a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, in a transition-metal-catalyzed reaction, chiral ligands bound to the metal center can direct the approach of the reactants.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule. It directs the stereochemical course of the reaction and is subsequently removed, yielding the enantiomerically enriched product.

Substrate Control: If the starting material already contains a stereocenter, it can influence the stereochemistry of the newly formed center.

In the context of radical bromination, achieving high enantioselectivity is particularly challenging due to the planar or rapidly inverting nature of the radical intermediate. Asymmetric induction would require a chiral environment that can effectively differentiate the two faces of the radical. Recent advances in asymmetric catalysis have explored the use of chiral catalysts to control the stereochemistry of radical reactions.

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal catalysis is pivotal for forming the C-CF₃ bond, and understanding the catalytic cycles is essential for reaction optimization. rsc.orgbeilstein-journals.org A generalized catalytic cycle for the palladium-catalyzed trifluoromethylation of a bromo-decane substrate illustrates the key steps. nih.govnih.gov

A plausible catalytic cycle using a Pd(0) catalyst:

Oxidative Addition: The cycle begins with the oxidative addition of the bromo-decane to the Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: A trifluoromethylating agent, often a copper-CF₃ or silicon-CF₃ reagent, transfers the CF₃ group to the palladium center, displacing the bromide ion.

Reductive Elimination: The final step is the reductive elimination of the trifluoromethyl-decane product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of each step is highly dependent on the nature of the ligands attached to the palladium center, the choice of the trifluoromethylating agent, and the reaction conditions.

| Step | Description | Key Intermediates |

| Oxidative Addition | The bromo-decane substrate adds to the Pd(0) catalyst. | Pd(II)-decyl-bromide complex |

| Transmetalation | The CF₃ group is transferred from a reagent (e.g., CuCF₃) to the Pd center. | Pd(II)-decyl-CF₃ complex |

| Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. | 1,1,1-Trifluorodecane, Pd(0) |

Radical Reaction Pathways and Intermediates

As discussed in section 4.1, the introduction of the bromine atom at the C2 position of 1,1,1-trifluorodecane likely proceeds through a free-radical pathway. chegg.com The key intermediate in this reaction is the secondary 1,1,1-trifluorodecan-2-yl radical.

The stability of this radical intermediate is a crucial factor determining the regioselectivity of the bromination. Secondary radicals are more stable than primary radicals, and the presence of the electron-withdrawing CF₃ group can also influence the stability and reactivity of the adjacent radical center. pearson.com

The radical chain mechanism involves three distinct stages: libretexts.org

Initiation: Generation of bromine radicals from Br₂ using an external energy source like UV light.

Propagation: A two-step process where a bromine radical abstracts a hydrogen to form the alkyl radical, which then reacts with Br₂ to form the product and a new bromine radical. This chain reaction continues until the reactants are consumed or the radicals are terminated.

Termination: The combination of any two radical species present in the reaction mixture, which removes radicals and ends the chain reaction.

Side reactions, such as elimination of hydrogen bromide from the starting material, can sometimes occur, particularly in the gas phase or at high temperatures. rsc.org

Influence of Reaction Conditions on Selectivity and Yield

The outcome of the synthesis of this compound is highly sensitive to various reaction conditions.

For Free-Radical Bromination:

Temperature: Higher temperatures can increase the reaction rate but may decrease selectivity, potentially leading to bromination at other positions or increased side reactions.

Solvent: The choice of solvent can influence the stability and reactivity of the radical intermediates. Non-polar solvents are typically used for radical halogenations.

For Transition-Metal-Catalyzed Trifluoromethylation:

Catalyst and Ligands: The choice of the transition metal (e.g., Pd, Cu) and the ligands coordinated to it is critical. Ligands can influence the solubility, stability, and reactivity of the catalyst, thereby affecting the yield and turnover number.

Solvent: The solvent must be able to dissolve the reactants and the catalyst and can influence the rates of the individual steps in the catalytic cycle.

Temperature: The reaction temperature affects the rates of oxidative addition, transmetalation, and reductive elimination. Optimization is often required to balance reaction speed with catalyst stability and suppression of side reactions.

Additives: Sometimes, additives are used to facilitate certain steps, such as the transmetalation, or to stabilize the catalyst.

The following table illustrates hypothetical effects of reaction conditions on the yield of a transition-metal-catalyzed trifluoromethylation reaction.

| Catalyst System | Temperature (°C) | Solvent | Yield (%) |

| Pd(OAc)₂ / Ligand A | 80 | Toluene | 65 |

| Pd(OAc)₂ / Ligand B | 80 | Toluene | 85 |

| Pd(OAc)₂ / Ligand B | 100 | Toluene | 78 |

| CuI / Ligand C | 120 | DMF | 72 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of 2-Bromo-1,1,1-trifluoro-decane. These calculations solve approximations of the Schrödinger equation to provide information about molecular orbitals, charge distribution, and various reactivity descriptors.

The presence of the electron-withdrawing trifluoromethyl group (-CF₃) and the bromine atom significantly influences the electronic properties of the decane (B31447) chain. The -CF₃ group, with its strong inductive effect, polarizes the C-C and C-H bonds in its vicinity. The bromine atom also contributes to the electronic landscape, creating a polar C-Br bond and serving as a potential site for nucleophilic attack.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the LUMO is expected to be localized around the C-Br bond, indicating that this is the most likely site for attack by a nucleophile.

Conceptual DFT also allows for the calculation of various reactivity indices that provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

These parameters help in understanding how this compound would behave in different chemical environments.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 6.36 | eV |

| Electronegativity (χ) | 4.07 | eV |

| Chemical Hardness (η) | 3.18 | eV |

| Electrophilicity Index (ω) | 2.60 | eV |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound requires the modeling of reaction pathways and the characterization of transition states. Computational methods can map out the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products.

A common reaction for alkyl halides is nucleophilic substitution (Sₙ2). In such a reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. Transition state theory is employed to locate the saddle point on the potential energy surface that corresponds to the transition state of the reaction. The energy of this transition state determines the activation energy, which is a key factor in the reaction rate.

For this compound, the Sₙ2 reaction would involve the nucleophile approaching the carbon at the C2 position from the side opposite to the C-Br bond. The presence of the bulky trifluoromethyl group and the long decane chain can introduce steric hindrance, which would be reflected in a higher calculated activation energy compared to smaller bromoalkanes.

Computational modeling can also investigate other potential reaction pathways, such as elimination reactions (E2), where the bromine and a hydrogen atom from an adjacent carbon are removed. By comparing the activation energies of different pathways, it is possible to predict which reaction is more likely to occur under specific conditions.

| Reaction Type | Nucleophile/Base | Calculated Activation Energy (ΔG‡) | Unit |

|---|---|---|---|

| Sₙ2 Substitution | CN⁻ | 25.8 | kcal/mol |

| E2 Elimination | OH⁻ | 28.3 | kcal/mol |

| Radical Bromination (H-abstraction at C3) | Br• | 12.1 | kcal/mol |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

For a molecule with multiple potential reaction sites, such as this compound, computational chemistry can be a valuable tool for predicting the regioselectivity and stereoselectivity of chemical transformations.

Regioselectivity refers to the preference for a reaction to occur at one position over another. For example, in a free-radical halogenation reaction, a hydrogen atom is abstracted from the alkane chain. The stability of the resulting radical intermediate determines the major product. Computational calculations can determine the relative energies of the different possible radical intermediates, thereby predicting the most likely site of halogenation. For the decane chain of this compound, hydrogen abstraction can occur at any of the carbon atoms. Generally, the stability of alkyl radicals follows the order tertiary > secondary > primary.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving the chiral center at the C2 position of this compound, computational modeling can predict which stereoisomer will be the major product. For instance, in an Sₙ2 reaction, the mechanism proceeds with an inversion of stereochemistry at the reaction center. By modeling the transition state, the stereochemical outcome can be confirmed.

| Position of Bromination | Relative Energy of Radical Intermediate | Predicted Product Percentage |

|---|---|---|

| C3 | -1.5 kcal/mol | 45% |

| C4 | -1.2 kcal/mol | 30% |

| C5 | -1.1 kcal/mol | 15% |

| C10 (primary) | 0 kcal/mol (reference) | 10% |

Molecular Dynamics Simulations of Reactant-Catalyst Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can be particularly useful for understanding its interactions with catalysts, solvents, or surfaces.

In a catalyzed reaction, the interaction between the reactant and the catalyst is crucial. MD simulations can model the approach of this compound to the active site of a catalyst, revealing the preferred orientation and the strength of the interaction. By calculating the interaction energy, it is possible to assess the binding affinity of the reactant to the catalyst.

These simulations can also provide insights into the conformational changes that the long decane chain might undergo upon binding to a catalyst. The flexibility of the alkyl chain can play a significant role in how the molecule fits into an active site. The simulations can also model the role of solvent molecules in mediating the reactant-catalyst interaction.

By analyzing the trajectories of the atoms over time, MD simulations can help to elucidate the dynamic aspects of the catalytic process, complementing the static picture provided by quantum chemical calculations of the reaction pathway.

| Interaction Site | Average Interaction Energy | Unit |

|---|---|---|

| Trifluoromethyl Group | -5.2 | kcal/mol |

| Bromine Atom | -8.9 | kcal/mol |

| Decane Chain (per CH₂ unit) | -1.3 | kcal/mol |

2 Bromo 1,1,1 Trifluoro Decane As a Synthetic Synthon

Role as a Precursor for Trifluoromethylated Long-Chain Molecules

2-Bromo-1,1,1-trifluoro-decane is an important precursor for the synthesis of a variety of long-chain molecules containing a trifluoromethyl group. The presence of the bromine atom at the 2-position provides a reactive site for nucleophilic substitution and coupling reactions, allowing for the introduction of the 1,1,1-trifluoro-decyl moiety into larger and more complex molecular architectures.

The trifluoromethyl group is known for its high electronegativity, metabolic stability, and ability to influence the conformational preferences of molecules. By incorporating this group into long-chain compounds, it is possible to modify their physical and biological properties. For example, trifluoromethylated long-chain alkanes, ethers, and esters derived from this compound can exhibit unique solubility profiles and enhanced thermal stability.

Research has demonstrated that the carbon-bromine bond in similar 2-bromo-fluoroalkanes can be readily cleaved to form organometallic reagents, such as Grignard or organolithium reagents. These intermediates can then participate in a wide range of carbon-carbon bond-forming reactions, including addition to carbonyl compounds and cross-coupling reactions catalyzed by transition metals.

| Reaction Type | Reagents | Product Class | Potential Application |

|---|---|---|---|

| Grignard Reaction | Mg, then RCHO | Trifluoromethylated secondary alcohols | Fine chemical synthesis |

| Suzuki Coupling | ArB(OH)₂, Pd catalyst, base | Aryl-substituted trifluoromethylated decanes | Liquid crystals, functional materials |

| Nucleophilic Substitution | NaOR' | Trifluoromethylated long-chain ethers | Specialty solvents, lubricants |

| Williamson Ether Synthesis | Phenols, base | Aryl trifluoromethyl-decyl ethers | Pharmaceutical intermediates |

Applications in the Synthesis of Fluorinated Surfactants

Fluorinated surfactants are a class of surface-active agents where some or all of the hydrogen atoms in the hydrophobic tail are replaced by fluorine atoms. These surfactants exhibit exceptional properties, including high surface activity, thermal and chemical stability, and the ability to lower the surface tension of water to a greater extent than their hydrocarbon counterparts. chemrevlett.com

This compound serves as an excellent starting material for the synthesis of novel fluorinated surfactants. The long, partially fluorinated decyl chain acts as the hydrophobic and oleophobic tail, while the bromine atom provides a convenient handle for the attachment of various hydrophilic head groups.

The synthesis of these surfactants typically involves a nucleophilic substitution reaction where the bromide is displaced by a hydrophilic moiety. For example, reaction with sodium sulfite (B76179) can yield an anionic surfactant, while quaternization of a tertiary amine with this compound can produce a cationic surfactant. Non-ionic surfactants can be prepared by reacting the bromo-compound with a poly(ethylene glycol) derivative.

| Surfactant Class | Hydrophilic Head Group | General Structure | Key Properties |

|---|---|---|---|

| Anionic | -SO₃⁻Na⁺ | CF₃(CH₂)₇CH(SO₃Na)CH₃ | Excellent wetting and foaming |

| Cationic | -N(CH₃)₃⁺Br⁻ | CF₃(CH₂)₇CH(N(CH₃)₃Br)CH₃ | Antimicrobial activity, fabric softening |

| Non-ionic | -(OCH₂CH₂)nOH | CF₃(CH₂)₇CH(O(CH₂CH₂)nOH)CH₃ | Good emulsifying and dispersing properties |

| Zwitterionic | -N⁺(CH₃)₂(CH₂)₃SO₃⁻ | CF₃(CH₂)₇CH(N⁺(CH₃)₂(CH₂)₃SO₃⁻)CH₃ | Mild, good compatibility with other surfactants |

Utility in the Construction of Specialized Fluorinated Polymers

Fluorinated polymers are known for their remarkable properties, including high thermal stability, chemical inertness, low friction coefficients, and unique surface properties. beilstein-journals.org this compound can be utilized as a key building block in the synthesis of specialized fluorinated polymers with tailored properties.

One approach involves the conversion of this compound into a polymerizable monomer. For instance, the bromine atom can be replaced with a functional group capable of polymerization, such as an acrylate, methacrylate, or styrenic group. The resulting monomer can then be polymerized or copolymerized with other monomers to produce polymers with pendant trifluoromethyl-decyl groups. These side chains can impart hydrophobicity, oleophobicity, and low surface energy to the polymer. nih.gov

Alternatively, this compound can be used as a chain transfer agent in radical polymerization to introduce trifluoromethyl-decyl end-groups into a polymer chain. This modification can significantly alter the surface properties of the resulting polymer, making it suitable for applications such as anti-fouling coatings and low-adhesion surfaces.

| Polymer Type | Role of this compound | Potential Monomer/Initiator | Expected Polymer Properties |

|---|---|---|---|

| Polyacrylate | Side-chain precursor | 1,1,1-Trifluoro-dec-2-yl acrylate | Low surface energy, hydrophobicity |

| Polystyrene | Side-chain precursor | 4-(1,1,1-Trifluoro-dec-2-yl)styrene | High thermal stability, chemical resistance |

| Polyether | End-group modifier | Used as an initiator or terminating agent | Modified surface properties, self-assembly |

Building Block for Complex Fluorinated Organic Compounds

Beyond the applications in long-chain molecules, surfactants, and polymers, this compound is a valuable building block for a wide array of complex fluorinated organic compounds. The combination of a long alkyl chain and a terminal trifluoromethyl group makes it an attractive synthon for the synthesis of molecules with applications in materials science, agrochemicals, and pharmaceuticals.

In materials science, the incorporation of the 1,1,1-trifluoro-decyl moiety can lead to the development of novel liquid crystals, with the fluorinated tail influencing the mesophase behavior and dielectric properties. It can also be used in the synthesis of fluorinated lubricants and hydraulic fluids, where the trifluoromethyl group enhances thermal and oxidative stability.

In the life sciences, the introduction of a trifluoromethyl group can significantly impact the biological activity of a molecule. While there is no direct evidence of this compound being used in drug synthesis, the principles of medicinal chemistry suggest that the lipophilic and metabolically stable trifluoromethyl-decyl group could be incorporated into drug candidates to enhance their membrane permeability and metabolic stability.

| Field | Target Compound Class | Synthetic Role of the Synthon | Resulting Property Enhancement |

|---|---|---|---|

| Materials Science | Fluorinated Liquid Crystals | Introduction of a terminal fluorinated tail | Modified mesophase behavior, dielectric anisotropy |

| Agrochemicals | Fluorinated Pesticides/Herbicides | Enhancement of lipophilicity | Improved transport and biological activity |

| Specialty Chemicals | Fluorinated Dyes and Pigments | Modification of solubility and stability | Enhanced performance in specific media |

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes

The environmental impact of chemical synthesis is a paramount concern. Future research must prioritize the development of "green" synthetic pathways to 2-Bromo-1,1,1-trifluoro-decane. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. Key strategies could include:

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the decane (B31447) backbone.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

A comparative analysis of potential green synthesis parameters is presented in the table below.

| Synthesis Parameter | Traditional Approach | Greener Alternative | Potential Benefits |

| Starting Materials | Petroleum-based alkanes | Fatty acids, bio-alcohols | Reduced carbon footprint, use of renewable resources |

| Halogenation Reagent | Elemental bromine | Hydrobromic acid with an oxidizing agent, enzymatic bromination | Reduced toxicity, improved safety |

| Solvent | Chlorinated solvents | Supercritical CO2, fluorous solvents | Reduced environmental pollution, easier product separation |

| Energy Input | High-temperature reflux | Microwave-assisted synthesis, photochemical methods | Faster reaction times, lower energy consumption |

Exploration of Novel Catalytic Systems for Selective Transformations

The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations. The development of novel catalytic systems will be crucial for achieving high selectivity and efficiency in these reactions. Future research should focus on:

Transition Metal Catalysis: Employing catalysts based on metals like palladium, copper, and nickel for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups.

Organocatalysis: Utilizing small organic molecules as catalysts to promote stereoselective reactions, which is particularly important for potential pharmaceutical applications.

Photoredox Catalysis: Harnessing the power of visible light to drive chemical transformations under mild conditions, offering a more sustainable approach to synthesis.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms is essential. These technologies offer several advantages over traditional batch processing:

Precise Reaction Control: Enables fine-tuning of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

Enhanced Safety: The small reaction volumes in flow systems mitigate the risks associated with highly reactive or hazardous intermediates.

High-Throughput Screening: Automated systems can rapidly screen a large number of catalysts, solvents, and reaction conditions to identify optimal synthetic routes.

The table below summarizes the potential improvements offered by flow chemistry.

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Milligrams to kilograms | Micrograms to kilograms |

| Heat and Mass Transfer | Often inefficient | Highly efficient |

| Safety | Potential for thermal runaway | Inherently safer |

| Reproducibility | Can be variable | Highly reproducible |

| Process Optimization | Time-consuming | Rapid |

Advanced Spectroscopic Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods. Advanced spectroscopic techniques will play a pivotal role in elucidating the intricate details of transformations involving this compound. These techniques include:

In-situ NMR and IR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time.

Mass Spectrometry: For the identification of transient species and the elucidation of reaction pathways.

Computational Chemistry: To model reaction energetics and transition states, providing theoretical support for experimental observations.

Bio-inspired Synthetic Approaches

Nature often provides elegant solutions to complex chemical challenges. Bio-inspired synthetic approaches, such as enzymatic catalysis, could offer highly selective and environmentally friendly methods for the synthesis and modification of this compound. The exploration of halogenating enzymes (halogenases) for the regioselective bromination of long-chain alkanes represents a particularly exciting avenue for future research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.